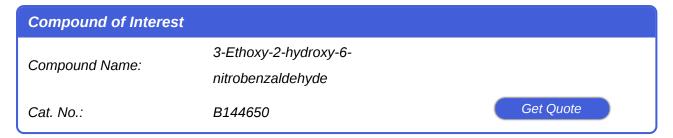


An In-depth Technical Guide on 3-Ethoxy-2hydroxy-6-nitrobenzaldehyde

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Disclaimer: Direct experimental data and a specific CAS number for **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde** are not readily available in public databases. This guide is constructed based on established chemical principles and data from closely related structural analogs. The information provided, particularly regarding the experimental protocol and predicted properties, should be considered theoretical and requires experimental validation.

Introduction

3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Its molecular structure incorporates an ethoxy group, a hydroxyl group, and a nitro group on a benzaldehyde core. The interplay of these functional groups—the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing nitro and aldehyde groups—makes this compound a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The specific substitution pattern is expected to influence its chemical reactivity and biological activity. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and detailed experimental considerations.

Predicted Physicochemical Properties and Data of Structural Isomers



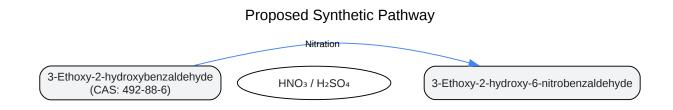
While specific data for **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde** is unavailable, the properties of structurally related isomers provide valuable reference points for researchers. The following table summarizes key quantitative data for relevant analogs.

Property	3-Ethoxy-2- hydroxybenzal dehyde[1][2][3] [4]	2-Hydroxy-6- nitrobenzaldeh yde	3-Ethoxy-4- hydroxy-5- nitrobenzaldeh yde[5][6]	2-Hydroxy-5- nitrobenzaldeh yde[7]
CAS Number	492-88-6[1][2][3] [4]	16855-08-6[8]	178686-24-3[5] [6]	97-51-8[7]
Molecular Formula	C9H10O3[1][2][3]	C7H5NO4	C ₉ H ₉ NO ₅ [6]	C7H5NO4[7]
Molecular Weight	166.17 g/mol [1] [2][3]	167.12 g/mol	211.17 g/mol [5] [6]	167.12 g/mol [7]
Appearance	Solid[1]	-	-	Solid[7]
Purity	98%[1]	-	-	-

Proposed Synthesis

A plausible synthetic route to **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde** is the electrophilic aromatic nitration of **3-Ethoxy-2-hydroxybenzaldehyde** (also known as **3-**

Ethoxysalicylaldehyde). The hydroxyl and ethoxy groups are ortho-, para-directing activators. In this precursor, the positions ortho and para to the powerful hydroxyl directing group are positions 4, 6, and the position para to the ethoxy group is position 5. The nitration is expected to occur at the more activated and sterically accessible positions. Therefore, careful control of reaction conditions is crucial to favor the formation of the desired 6-nitro isomer.





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A proposed synthetic pathway for **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde**.

Experimental Protocol: Nitration of 3-Ethoxy-2-hydroxybenzaldehyde

This protocol is adapted from general procedures for the nitration of aromatic compounds.[9] Extreme caution should be exercised as concentrated nitric and sulfuric acids are highly corrosive and the reaction can be exothermic.

Materials and Equipment:

- 3-Ethoxy-2-hydroxybenzaldehyde
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- · Ice bath
- · Magnetic stirrer and stir bar
- · Round-bottom flask
- Dropping funnel
- Thermometer
- Standard glassware for workup and purification (separatory funnel, beakers, etc.)
- · Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate



- Rotary evaporator
- Chromatography equipment (for purification)

Procedure:

- Preparation of the Nitrating Mixture:
 - In a clean, dry test tube, carefully add 1 mL of concentrated sulfuric acid.
 - o Cool the test tube in an ice bath.
 - Slowly add 1 mL of concentrated nitric acid to the sulfuric acid while keeping the mixture in the ice bath. Swirl gently to mix. This mixture should be prepared fresh and kept cold.
- Reaction Setup:
 - Dissolve a known amount of 3-Ethoxy-2-hydroxybenzaldehyde in a minimal amount of a suitable inert solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
 - Cool the flask in an ice bath to 0-5 °C.
- · Nitration Reaction:
 - Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material over a period of 10-15 minutes.
 - Monitor the internal temperature of the reaction and maintain it between 0-10 °C throughout the addition.
 - After the addition is complete, allow the reaction to stir at a low temperature for a specified time (this would need to be optimized, starting with 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup:







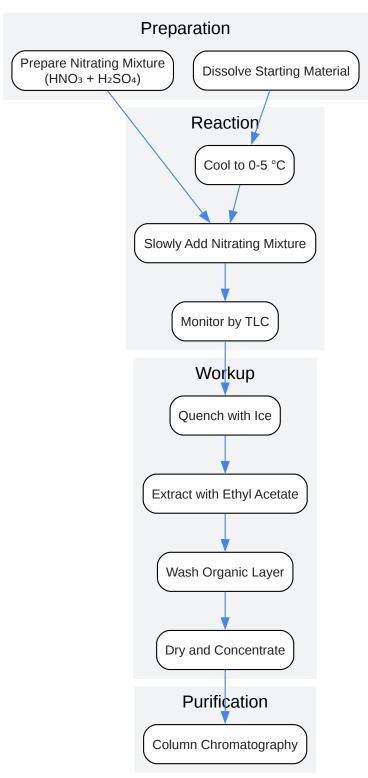
- Once the reaction is complete, carefully pour the reaction mixture over crushed ice in a beaker.
- Extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

The crude product will likely be a mixture of isomers. Purify the desired 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).



General Experimental Workflow for Nitration



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A generalized workflow for the synthesis and purification of the target compound.



Potential Applications in Drug Development and Research

Substituted nitrobenzaldehydes are versatile precursors in medicinal chemistry. The aldehyde group can be readily converted into other functionalities or used in condensation reactions to form Schiff bases, which are important ligands in coordination chemistry.[10] The nitro group can be reduced to an amine, opening pathways to a different set of derivatives. Given the structural motifs present, this compound could serve as a scaffold for the synthesis of molecules with potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers in drug development could utilize this compound as a starting material for generating libraries of novel compounds for biological screening.

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